Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Description
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 4,5-dihydroisoxazole (oxazoline) core substituted with a 4-chloro-2-formylphenoxy methyl group at position 5 and an ethyl ester at position 2. Key structural motifs include the formylphenoxy group, which may influence hydrogen bonding and reactivity, and the chloro substituent, which enhances lipophilicity and steric effects .
Properties
IUPAC Name |
ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-2-19-14(18)12-6-11(21-16-12)8-20-13-4-3-10(15)5-9(13)7-17/h3-5,7,11H,2,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPQSCFPNHSWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-substituted phenyl group: This step often involves a nucleophilic substitution reaction where a chloro-substituted phenol reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines (R-NH2), thiols (R-SH)
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid derivative.
Reduction: Formation of the corresponding alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds related to ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate exhibit promising anticancer activities. For example:
- Case Study : A derivative of this compound was evaluated against various cancer cell lines as per the National Cancer Institute protocol. The results showed significant inhibition of cell proliferation in multiple cancer types, suggesting a potential role as a chemotherapeutic agent .
Hypolipidemic Effects
Research has demonstrated that certain derivatives can reduce serum cholesterol and triglyceride levels significantly. In a study involving normal and hyperlipidemic rats:
- Results : At a dosage of 0.05%, a related compound reduced cholesterol levels by 23% and triglycerides by 35% in normal rats . This highlights the compound's potential for managing lipid profiles in hyperlipidemic conditions.
Therapeutic Applications
The compound's structural features suggest various therapeutic applications:
- Cardiovascular Health : Due to its hypolipidemic effects, it may be explored as a treatment for cardiovascular diseases related to high cholesterol levels.
- Cancer Treatment : Its anticancer properties warrant further investigation into its use as an adjunct therapy in oncology.
- Antibacterial Activity : Some derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential uses in treating infections .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interacting with receptors: Modulating receptor activity to influence cellular responses.
Affecting gene expression: Altering the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Functional Group Impact
- Formylphenoxy vs. Sulfonamido/Formamido Groups: The formylphenoxy group in the target compound likely enhances hydrogen-bonding capacity compared to sulfonamido or formamido substituents (e.g., 306978-16-5, 338399-16-9). This could influence crystallinity or solubility in polar solvents .
- Chlorophenyl vs. Benzoyl/Diphenyl Groups: The 4-chloro-2-formylphenoxy group combines electronic (electron-withdrawing Cl) and steric effects, distinguishing it from simpler chlorobenzoyl (1418287-34-9) or non-polar diphenyl (163520-33-0) analogues .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Boiling Point and Density : The target compound’s predicted boiling point (~550–600°C) and density (~1.3–1.4 g/cm³) align with analogs bearing aromatic substituents (e.g., 306978-16-5), suggesting comparable thermal stability .
- Acidity : The formyl group may lower pKa relative to sulfonamido-containing analogs, increasing electrophilicity at the formyl site .
Biological Activity
Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate (CAS No. 338954-20-4) is a synthetic compound that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanism of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C14H14ClNO5
- Molar Mass : 311.72 g/mol
- Structure : The compound features an oxazole ring and a chloroformylphenoxy group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may exhibit:
- Antitumor Activity : The compound has shown potential as an antitumor agent in various cancer cell lines. Its structure allows it to interfere with cellular proliferation pathways.
- Antimicrobial Properties : Initial assessments indicate that this compound may possess antimicrobial activity against certain bacterial strains.
Biological Activity Overview
Case Studies and Research Findings
-
Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that the compound has significant cytotoxic effects, with IC50 values indicating potent antitumor activity. The presence of the chloro group was found to enhance its efficacy against specific cancer types .
- Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cell survival and apoptosis, further supporting its potential as an anticancer agent .
- Antimicrobial Testing :
- Pharmacological Studies :
Q & A
Q. What synthetic methodologies are reported for Ethyl 5-[(4-chloro-2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate, and what key reaction parameters influence yield?
Methodological Answer: The compound can be synthesized via multistep reactions involving:
- Step 1: Use of trichlorotriazine derivatives as coupling agents to introduce phenoxy groups, as demonstrated in analogous syntheses (e.g., 4-methoxyphenol coupling with triazine intermediates) .
- Step 2: Cyclization under reflux conditions with catalysts like methylsulfonic acid, followed by purification via flash chromatography (silica gel, EtOAc/cyclohexane) to achieve ~37% yield .
- Key Parameters:
Q. How is the compound’s structural integrity confirmed post-synthesis?
Methodological Answer: Structural validation requires:
- X-ray Crystallography: Resolve dihedral angles (e.g., 84.59° between aromatic rings) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Spectroscopic Techniques:
- NMR: Analyze chemical shifts for formyl (–CHO) and oxazole protons.
- IR: Confirm carbonyl (C=O) and ether (C–O–C) stretches.
- Chromatography: Monitor purity via TLC/HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. What catalytic systems optimize the cyclization step during synthesis, particularly for oxazole ring formation?
Methodological Answer:
Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?
Methodological Answer:
- Cross-Validation: Compare DFT-calculated spectra (e.g., NMR chemical shifts) with experimental data, adjusting for solvent effects and hydrogen bonding (e.g., intramolecular N–H⋯O interactions distort proton environments) .
- Crystallographic Refinement: Use single-crystal X-ray data to refine computational models, particularly for dihedral angles and steric effects .
- Error Analysis: Quantify deviations (e.g., RMSD for bond lengths) and recalibrate basis sets (e.g., B3LYP/6-31G*) .
Q. What strategies mitigate by-product formation during the coupling of phenoxy-methyl groups?
Methodological Answer:
- Controlled Stoichiometry: Use 1.00 equiv. of 4-chloro-2-formylphenol to avoid poly-substitution .
- Protecting Groups: Temporarily block reactive sites (e.g., formyl groups) with trimethylsilyl (TMS) ethers.
- Purification: Employ gradient flash chromatography (hexane → EtOAc) to isolate the target compound from chlorinated by-products .
Q. How does the compound’s stereoelectronic profile influence its reactivity in further functionalization?
Methodological Answer:
- Electron-Withdrawing Effects: The oxazole ring and formyl group activate the molecule toward nucleophilic attack (e.g., amine condensation at the formyl site).
- Steric Hindrance: The 4-chloro-2-formylphenoxy moiety restricts access to the oxazole’s 3-carboxylate, necessitating bulky base catalysts (e.g., DBU) for regioselective reactions .
- Computational Modeling: Use Fukui indices to predict electrophilic/nucleophilic sites for targeted derivatization .
Q. What analytical approaches resolve conflicting data in hydrogen-bonding networks observed in crystallographic studies?
Methodological Answer:
- High-Resolution X-ray Data: Collect datasets at 100 K to reduce thermal motion artifacts .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O⋯H and C⋯Cl contacts) to differentiate true hydrogen bonds from crystal packing effects .
- DFT-D3 Corrections: Include dispersion forces in computational models to improve agreement with experimental bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
